(Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate
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Overview
Description
(Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a tritylamino group, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Tritylamino Group: The tritylamino group can be introduced via a nucleophilic substitution reaction where a trityl chloride reacts with an amine precursor.
Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of a suitable oxime precursor with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyimino group can undergo oxidation to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The tritylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties such as antimicrobial or anticancer activity.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyimino group could participate in hydrogen bonding or other interactions with biological targets, while the tritylamino group could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Tritylamino Compounds: Compounds with tritylamino groups.
Hydroxyimino Compounds: Compounds with hydroxyimino functional groups.
Uniqueness
(Z)-tert-Butyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is unique due to the combination of these functional groups, which can impart distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, can influence its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C28H27N3O3S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C28H27N3O3S/c1-27(2,3)34-25(32)24(31-33)23-19-35-26(29-23)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,33H,1-3H3,(H,29,30)/b31-24- |
InChI Key |
VGZLGVIPILMKBX-QLTSDVKISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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